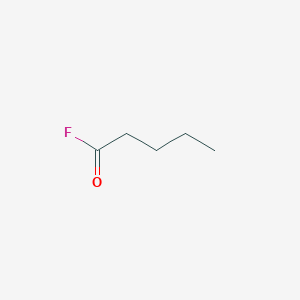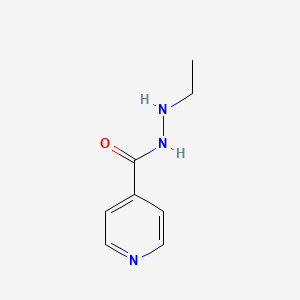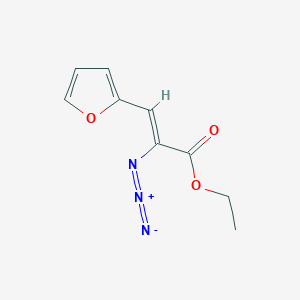![molecular formula C19H15ClF3N3O B14750141 (1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a pyrimidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol typically involves multiple steps, including the formation of the pyrimidinyl group and the introduction of the trifluoromethyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidinyl Group: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Chlorophenyl Group Addition: This can be introduced through nucleophilic substitution reactions using chlorophenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of (1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors.
相似化合物的比较
Similar Compounds
- (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]butylamine
- Trifluoromethyl ketones
Uniqueness
Compared to similar compounds, (1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, while the pyrimidinyl group provides specific binding interactions with biological targets.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
属性
分子式 |
C19H15ClF3N3O |
|---|---|
分子量 |
393.8 g/mol |
IUPAC 名称 |
(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol |
InChI |
InChI=1S/C19H15ClF3N3O/c20-15-8-13(6-7-14(15)19(21,22)23)16-9-18(26-11-25-16)24-10-17(27)12-4-2-1-3-5-12/h1-9,11,17,27H,10H2,(H,24,25,26)/t17-/m0/s1 |
InChI 键 |
MDJZLXVNWZQKAO-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CNC2=NC=NC(=C2)C3=CC(=C(C=C3)C(F)(F)F)Cl)O |
规范 SMILES |
C1=CC=C(C=C1)C(CNC2=NC=NC(=C2)C3=CC(=C(C=C3)C(F)(F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


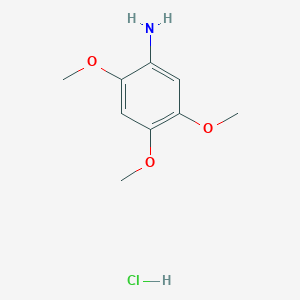
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
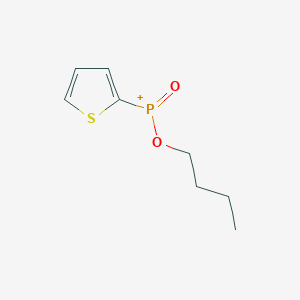


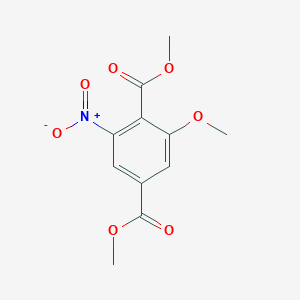
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
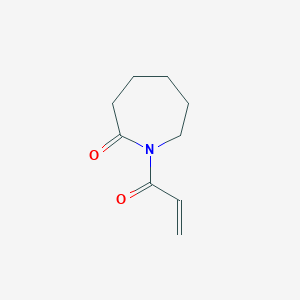
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)
